molecular formula C13H27N3O B15096520 2-(1,4-Diazepan-1-YL)-N-hexylacetamide CAS No. 87055-45-6

2-(1,4-Diazepan-1-YL)-N-hexylacetamide

Katalognummer: B15096520
CAS-Nummer: 87055-45-6
Molekulargewicht: 241.37 g/mol
InChI-Schlüssel: CYNGSEDPYZEYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-YL)-N-hexylacetamide typically involves the reaction of hexylamine with 1,4-diazepane under specific conditions. One common method involves the use of a reductive amination process, where the amine group of hexylamine reacts with the carbonyl group of a precursor molecule to form the desired diazepane ring . The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,4-Diazepan-1-YL)-N-hexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted diazepane compounds .

Wissenschaftliche Forschungsanwendungen

2-(1,4-Diazepan-1-YL)-N-hexylacetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(1,4-Diazepan-1-YL)-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
  • 2-(4-(2-Bromobenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide
  • 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-N-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

Uniqueness

2-(1,4-Diazepan-1-YL)-N-hexylacetamide is unique due to its specific structural features and the presence of the hexylacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Eigenschaften

CAS-Nummer

87055-45-6

Molekularformel

C13H27N3O

Molekulargewicht

241.37 g/mol

IUPAC-Name

2-(1,4-diazepan-1-yl)-N-hexylacetamide

InChI

InChI=1S/C13H27N3O/c1-2-3-4-5-8-15-13(17)12-16-10-6-7-14-9-11-16/h14H,2-12H2,1H3,(H,15,17)

InChI-Schlüssel

CYNGSEDPYZEYEI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)CN1CCCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.